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Compound of Interest

Compound Name: 10-DEBC hydrochloride

Cat. No.: B1664487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 10-DEBC hydrochloride, a known inhibitor of

Akt/PKB and Pim-1 kinases. Due to the limited availability of comprehensive public data on the

broad off-target kinase profile of 10-DEBC hydrochloride, this document focuses on its known

primary targets and compares its activity with alternative inhibitors for these kinases. The guide

also includes detailed experimental protocols for key kinase profiling assays to assist

researchers in their own investigations.

Introduction to 10-DEBC Hydrochloride
10-DEBC hydrochloride is a cell-permeable phenoxazine derivative identified as a selective

inhibitor of Akt (also known as Protein Kinase B or PKB). It exerts its effect by inhibiting the

insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt. This action

suppresses the downstream mammalian target of rapamycin (mTOR) signaling pathway, which

is crucial for cell growth, proliferation, and survival.[1][2] Notably, it has been reported to show

no activity against PDK1, SGK1, or PI 3-kinase, suggesting a degree of selectivity.[2][3]

Additionally, 10-DEBC hydrochloride has been identified as a potent inhibitor of Pim-1 kinase.

[4]

Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of 10-DEBC hydrochloride and alternative

inhibitors targeting Akt and Pim-1 kinases. The data is summarized for easy comparison of their
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reported activities.

Akt Inhibitors

Inhibitor Type
Primary
Target(s)

Reported
IC50/Potency

Known Off-
Targets/Selecti
vity Notes

10-DEBC

hydrochloride

ATP-competitive

(putative)
Akt/PKB

IC50 ~1-2 µM for

Akt

phosphorylation

inhibition[2]

Inhibits Pim-1

kinase. Does not

inhibit PDK1,

SGK1, PI 3-

kinase.[2][3]

Comprehensive

off-target profile

not publicly

available.

Miransertib (ARQ

092)
Allosteric Pan-Akt

Potent against

wild-type and

certain mutant

forms of Akt.

Generally

selective for Akt

isoforms.

Capivasertib

(AZD5363)
ATP-competitive Pan-Akt

Potent inhibitor

of all three Akt

isoforms.

Exhibits activity

against other

kinases in the

AGC kinase

family.

Ipatasertib

(GDC-0068)
ATP-competitive Pan-Akt

Potent inhibitor

of all three Akt

isoforms.

Shows some off-

target activity

against other

kinases.

MK-2206 Allosteric Pan-Akt

Potent inhibitor

of all three Akt

isoforms.

Generally

selective for Akt,

but can affect

other kinases at

higher

concentrations.
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Pim-1 Kinase Inhibitors

Inhibitor Type
Primary
Target(s)

Reported
IC50/Ki

Known Off-
Targets/Selecti
vity Notes

10-DEBC

hydrochloride
Not specified Pim-1

IC50 = 1.28

µM[4]

Primary target is

Akt/PKB.

AZD1208 ATP-competitive
Pan-Pim (Pim-1,

-2, -3)

Pim-1 IC50 = 0.4

nM

Potent pan-Pim

inhibitor.

SGI-1776 ATP-competitive Pim-1, Flt3
Pim-1 IC50 = 7

nM
Also inhibits Flt3.

SMI-4a ATP-competitive Pim-1
Pim-1 IC50 = 17

nM

Selective for

Pim-1 over many

other kinases.

Experimental Protocols
Detailed methodologies for key kinase profiling experiments are provided below. These

protocols are intended as a guide and may require optimization based on specific experimental

conditions.

Biochemical Kinase Assay for IC50 Determination
(Radiometric Filter Binding Assay)
This protocol is a standard method for determining the potency of a kinase inhibitor.

Materials:

Recombinant kinase (e.g., Akt1, Pim-1)

Kinase-specific peptide substrate

10-DEBC hydrochloride or other test inhibitors

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT,

0.01% Brij-35)
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[γ-³³P]ATP

10% Phosphoric acid

P81 phosphocellulose filter plates

Microplate scintillation counter

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a 96-well plate, add the assay buffer, the recombinant kinase, and the kinase-specific

peptide substrate.

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding [γ-³³P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction

is in the linear range.

Stop the reaction by adding 10% phosphoric acid.

Transfer the reaction mixture to a P81 phosphocellulose filter plate.

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-

³³P]ATP.

Dry the filter plate and add a scintillant.

Measure the radioactivity in each well using a microplate scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).
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LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for

measuring inhibitor binding to a kinase.

Materials:

Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive inhibitor)

Recombinant tagged kinase (e.g., GST-Akt1, His-Pim-1)

Test inhibitor (e.g., 10-DEBC hydrochloride)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

Prepare serial dilutions of the test inhibitor in DMSO.

In a suitable microplate (e.g., 384-well), add the assay buffer.

Add the test inhibitor or DMSO (vehicle control) to the wells.

Add a pre-mixed solution of the recombinant kinase and the europium-labeled anti-tag

antibody.

Incubate for a short period (e.g., 15 minutes) at room temperature.

Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

and 615 nm.

Calculate the emission ratio (665 nm / 615 nm).
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Determine the IC50 value by plotting the emission ratio against the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the off-target profiling

of 10-DEBC hydrochloride.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 10-DEBC
hydrochloride.

Experimental Workflow for Off-Target Kinase Profiling
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Caption: A generalized workflow for identifying off-target kinases of a test compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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